molecular formula C22H29N3O6S2 B2594370 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide CAS No. 325987-01-7

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2594370
CAS RN: 325987-01-7
M. Wt: 495.61
InChI Key: DNZPTDPQRLPJJO-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H29N3O6S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lithium Metal Batteries

SR-01000419904: has been identified as a promising solvent in the development of high-energy and high-safety lithium metal batteries. Its structure, which hybridizes carbonate and ether groups, offers oxidative/reductive stability and a weak solvation ability . This makes it suitable for use in batteries that require high-voltage tolerance and efficient Li plating/stripping Coulombic efficiency .

Asymmetric Synthesis

The compound’s derivatives have been utilized in asymmetric synthesis . They serve as precursors for enolates that react with electrophiles to produce products with quaternary centers. This application is crucial in the synthesis of complex molecules with high selectivity and chirality .

Boronic Acid Dyes

In the field of dye chemistry, SR-01000419904 and its analogs can be used to synthesize phenyl boronic acid (PBA) containing dyes. These dyes combine the versatility of BODIPY derivatives with the receptor-like ability of the PBA moiety, leading to a range of applications from biological imaging to materials science .

Electrolyte Stability

The unique molecular structure of SR-01000419904 contributes to the stability of electrolytes in high-performance batteries. Its ability to dissolve certain additives like LiNO3 while maintaining excellent thermostability and non-flammability is particularly beneficial for the safety and longevity of battery systems .

Structural Analysis and Revision

SR-01000419904: has been involved in structural analysis and revision studies. X-ray diffraction techniques have been used to determine the accurate structure of related compounds, which is essential for understanding their chemical behavior and potential applications .

Modular Functional Dyes

The compound’s framework allows for the creation of modular functional dyes. These dyes are significant for their efficient merge of different chemical properties, leading to new functionalities in materials and sensors .

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S2/c1-22(2)13-17-19(18(26)14-22)32-21(23-17)24-20(27)15-5-7-16(8-6-15)33(28,29)25(9-11-30-3)10-12-31-4/h5-8H,9-14H2,1-4H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZPTDPQRLPJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide

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